molecular formula C22H22FN3O3S B4620063 8-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-6-methyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one

8-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-6-methyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one

Cat. No. B4620063
M. Wt: 427.5 g/mol
InChI Key: AZDQRMWBYBDKDJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related quinoline and pyrroloquinoline derivatives has been extensively studied, focusing on achieving high binding affinities for specific receptors or inhibiting certain biological activities. For example, derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones have been identified with high binding affinities for the 5-HT(6) receptor, showcasing the potential for targeted therapeutic applications (Park et al., 2011).

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including those related to the compound , has been a significant focus to understand their interaction with biological targets. The synthesis and crystal structure of novel quinolone-3-carbaldehyde derivatives provide insights into the molecular conformation and intermolecular interactions, which are crucial for their biological activities (Desai et al., 2017).

Chemical Reactions and Properties

Investigations into the photochemistry of quinoline derivatives, such as ciprofloxacin, reveal insights into their chemical reactions under specific conditions, such as irradiation in aqueous solutions. These studies highlight the potential for chemical modifications and the stability of these compounds under various environmental factors (Mella et al., 2001).

Physical Properties Analysis

The physical properties of quinoline derivatives, including solubility, melting point, and crystalline structure, are essential for their application in pharmaceutical formulations. The detailed study of these properties helps in optimizing the compounds for better bioavailability and efficacy.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, play a crucial role in the therapeutic potential of quinoline derivatives. Research on the synthesis and antibacterial activity of tetracyclic quinolone antibacterials illustrates the importance of chemical modifications to enhance antibacterial potency and reduce side effects (Taguchi et al., 1992).

Scientific Research Applications

Antibacterial Properties

A series of compounds, including ones with structures closely related to the specified chemical, have been synthesized and evaluated for their antibacterial activities. These studies have led to the discovery of potent activities against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown significant in vitro and in vivo antibacterial activity, underscoring their potential as therapeutic agents in treating bacterial infections. The structural modifications, especially at certain positions of the quinolone nucleus, have been crucial in enhancing the antibacterial efficacy of these compounds (Taguchi et al., 1992).

Serotonin Receptor Binding

Further research into the applications of quinolone derivatives has identified their high binding affinities for serotonin receptors, particularly the 5-HT(6) receptor. These findings suggest potential roles in neurological and psychiatric conditions, expanding the scientific interest beyond their antimicrobial activity. The exploration of these derivatives as ligands for serotonin receptors opens new avenues for the development of treatments for disorders associated with serotonin dysregulation (Park et al., 2011).

Anticancer Activity

The exploration of quinolone derivatives in oncology has led to the identification of compounds with cytotoxic activities against various cancer cell lines. The modifications in the quinolone structure have been shown to influence their cytotoxicity, presenting a promising approach for cancer treatment. The synthesis of these compounds and their evaluation against human tumor cell lines have revealed potent growth-inhibitory activities, highlighting their potential as anticancer agents (Hsu et al., 2001).

properties

IUPAC Name

6-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-9-methyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraen-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3S/c1-15-12-21(27)26-7-6-16-13-17(14-18(15)22(16)26)30(28,29)25-10-8-24(9-11-25)20-5-3-2-4-19(20)23/h2-5,12-14H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDQRMWBYBDKDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2CCC3=C2C1=CC(=C3)S(=O)(=O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-6-methyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one
Reactant of Route 2
8-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-6-methyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one
Reactant of Route 3
8-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-6-methyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one
Reactant of Route 4
Reactant of Route 4
8-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-6-methyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one
Reactant of Route 5
Reactant of Route 5
8-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-6-methyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one
Reactant of Route 6
8-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-6-methyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one

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